

Application Note: Quantification of Raubasine in Plant Extracts Using a Validated HPLC Method

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Introduction

Raubasine, also known as ajmalicine, is a monoterpenoid indole alkaloid with significant pharmacological interest, particularly for its antihypertensive and cerebrovascular effects. It is predominantly found in plants of the Rauwolfia and Catharanthus genera. Accurate and precise quantification of raubasine in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of raubasine in plant extracts. The described protocol is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify **raubasine** from other components in a complex plant matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity.

Experimental Protocols Materials and Reagents

• Raubasine (Ajmalicine) reference standard (purity ≥ 98%)



- HPLC grade acetonitrile
- HPLC grade methanol
- Sodium dihydrogen phosphate
- Orthophosphoric acid
- Deionized water
- Plant material (e.g., dried and powdered roots of Rauwolfia serpentina)
- 0.45 μm syringe filters

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Analytical balance
- Ultrasonic bath
- pH meter
- · Vortex mixer
- Centrifuge

Preparation of Standard Solutions

- Stock Standard Solution (1000 μg/mL): Accurately weigh 10 mg of **raubasine** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 20 μ g/mL (e.g., 1, 2, 5, 10, 15, and 20 μ g/mL).



Preparation of Plant Extract

- Accurately weigh 1 g of the dried, powdered plant material into a conical flask.
- Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.
- Allow the mixture to stand for 24 hours at room temperature.
- Filter the extract through Whatman No. 1 filter paper.
- Transfer the filtrate to a 25 mL volumetric flask and make up the volume with methanol.
- Prior to HPLC injection, filter the extract through a 0.45 μm syringe filter.

Chromatographic Conditions

The following HPLC parameters are recommended for the analysis of **raubasine**:

Parameter	Condition
Column	C18 (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm)
Mobile Phase	A: 0.01 M Sodium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) B: Acetonitrile
Gradient Program	0-10 min: 30% B, 10-15 min: 30-70% B, 15-20 min: 70% B, 20-25 min: 70-30% B, 25-30 min: 30% B
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	25 °C
Detection Wavelength	254 nm

Data Presentation



System Suitability

The system suitability was assessed by injecting the standard solution six times. The results are summarized in the table below.

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.15
Theoretical Plates	≥ 2000	5800
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%	0.85%
Relative Standard Deviation (RSD) of Retention Time	≤ 1.0%	0.25%

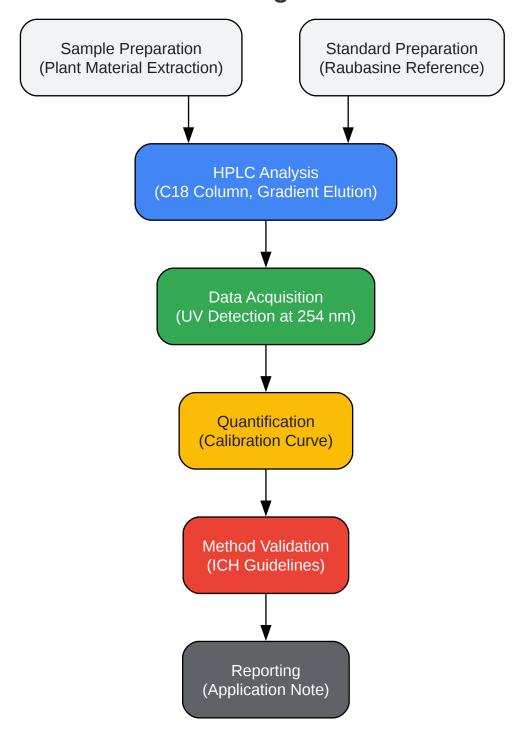
Method Validation Summary

The developed HPLC method was validated according to ICH guidelines. The quantitative data for the validation parameters are presented below.

Validation Parameter	Result
Linearity Range	1 - 20 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	4 μg/mL[1][2][3]
Limit of Quantification (LOQ)	12 μg/mL[1][2][3]
Accuracy (Recovery)	97.03%[1][2][3]
Precision (RSD%)	
- Intraday	< 2.0%
- Interday	< 2.0%
Specificity	No interference from blank and placebo at the retention time of raubasine.



Experimental Workflow Diagram



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Caption: Experimental workflow for the quantification of **raubasine** in plant extracts.

Conclusion



The described RP-HPLC method is simple, sensitive, accurate, and precise for the quantification of **raubasine** in plant extracts.[1][2][3] The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and research applications. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field.

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References

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